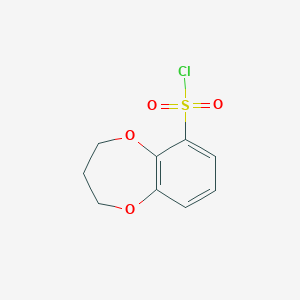
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Übersicht
Beschreibung
“3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1049731-09-0 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepine-6-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is 1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.69 .Wissenschaftliche Forschungsanwendungen
- Biotransamination Reactions
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in biotransamination reactions to synthesize 1,5-benzoxathiepin-3-amines . These amines have attracted attention due to their remarkable biological profiles .
- Methods of Application : Amine transaminases are applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one . The reaction conditions are optimized in terms of enzyme loading, temperature, and reaction times .
- Results or Outcomes : The process allows for the synthesis of both target amine enantiomers in high conversion and enantiomeric excess values .
- Scientific Field : Inorganic Chemistry
- Application Summary : This compound is used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have significant biological activities .
- Methods of Application : The compound is condensed with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde to derive the complexes . The synthesized compounds are characterized by numerous analytical techniques .
- Results or Outcomes : The synthesized compounds showed significant antioxidant, antimicrobial, and anti-inflammatory activities . The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the design of bioactive compounds . These compounds have a positive biological response on living organisms .
- Methods of Application : The compound is used in the synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,4]dioxepin-7-ones . The synthesized compounds are tested for their biological activities .
- Results or Outcomes : The synthesized compounds showed outstanding activity against cell lines MCF-7 and MDA-MB-231 .
Synthesis of Transition Metal (II) Complexes
Design of Bioactive Compounds
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of oxygen-containing heterocycles . These heterocycles are of synthetic use for further derivatization .
- Methods of Application : The reactivity of arylpalladium intermediates is tuned to enable 5-exo and 6-endo cyclizations of alkynols . This is a palladium-catalyzed reaction .
- Results or Outcomes : The process allows for a divergent synthesis of oxygen-containing heterocycles .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of anti-proliferative agents . These agents have significant activity against the MCF-7 cancer cell line .
- Methods of Application : The compound is used in the synthesis of (RS)-benzo-fused seven-membered rings with oxygen and sulfur atoms in 1,5 relative positions . The synthesized compounds are tested for their biological activities .
- Results or Outcomes : The most active compounds are 1 and 2 . Other compounds, such as 3 and 4 , exhibited more potent anti-ischemic effects than reference compounds, while 5 can be the prototype for the design of more potent anti-proliferative agents .
Synthesis of Oxygen-Containing Heterocycles
Synthesis of Anti-Proliferative Agents
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNTZQHGXSSWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



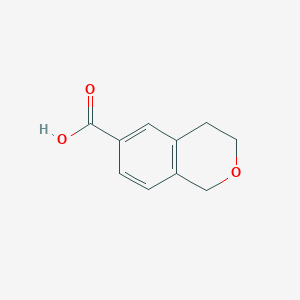
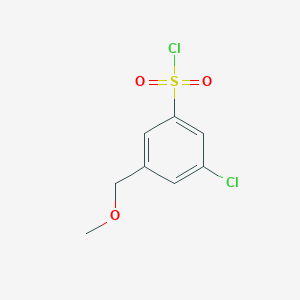

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)




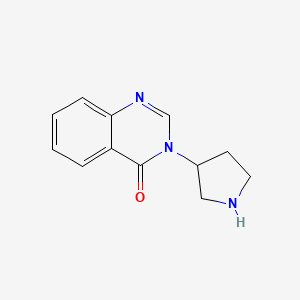
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
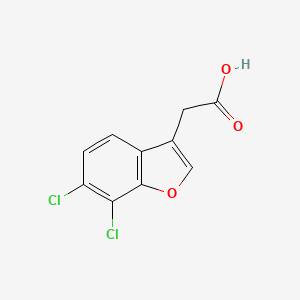
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)

